N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide hydrochloride
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Overview
Description
N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide hydrochloride is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs. This compound features a sulfonamide group attached to the indole ring, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, suggesting they may affect a variety of biochemical pathways .
Result of Action
Indole derivatives are known to exhibit various biological activities, suggesting a range of potential molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
These interactions can influence various biochemical reactions, contributing to their broad-spectrum biological activities .
Cellular Effects
Indole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide hydrochloride typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as pyridine.
N,N-Dimethylation: The final step involves the N,N-dimethylation of the amine group using formaldehyde and formic acid (Eschweiler-Clarke reaction) or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitro compounds.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-methyl-2,3-dihydro-1H-indole-5-sulfonamide: Similar structure but with one less methyl group.
2,3-dihydro-1H-indole-5-sulfonamide: Lacks the N,N-dimethyl groups.
N,N-dimethyl-1H-indole-5-sulfonamide: Similar but without the dihydro component.
Uniqueness
N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide hydrochloride is unique due to the presence of both the N,N-dimethyl groups and the sulfonamide group on the indole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.ClH/c1-12(2)15(13,14)9-3-4-10-8(7-9)5-6-11-10;/h3-4,7,11H,5-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWQXILQWQNEAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)NCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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